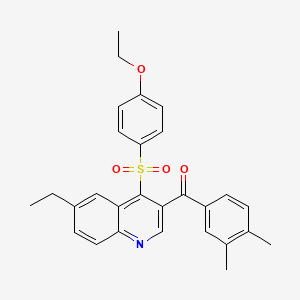

(3,4-Dimethylphenyl)(4-((4-ethoxyphenyl)sulfonyl)-6-ethylquinolin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3,4-Dimethylphenyl)(4-((4-ethoxyphenyl)sulfonyl)-6-ethylquinolin-3-yl)methanone” is a chemical compound with the molecular formula C28H27NO4S . It has an average mass of 473.583 Da and a monoisotopic mass of 473.166077 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains ethoxyphenyl and dimethylphenyl groups .Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 697.3±55.0 °C at 760 mmHg, and a flash point of 375.5±31.5 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds . Its polar surface area is 82 Å2 .Scientific Research Applications

Synthesis and Antioxidant Properties

The study by Çetinkaya et al. (2012) explores the synthesis and antioxidant properties of various derivatives of a compound structurally related to (3,4-Dimethylphenyl)(4-((4-ethoxyphenyl)sulfonyl)-6-ethylquinolin-3-yl)methanone. This research highlights the effective antioxidant power of synthesized bromophenols, indicating potential applications in combating oxidative stress-related diseases or in the development of antioxidant materials (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Anion Exchange Membranes

Shi et al. (2017) focus on the synthesis of poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups, derived from a new difluoro aromatic ketone monomer. These membranes exhibit high hydroxide conductivity and alkaline stability, making them suitable for applications in energy conversion and storage technologies, such as fuel cells (Shi, Chen, Zhang, Weng, Chen, & An, 2017).

Photooxidation Studies

The research by Che et al. (2005) investigates the photooxidation of dibenzothiophene and its derivatives, providing insights into the mechanisms and intermediates involved in the photooxidation process. This study is significant for understanding the environmental degradation of organic pollutants and designing photochemical processes for environmental remediation (Che, Ma, Ren, Chen, Zhang, Zhao, & Zang, 2005).

Luminescent Materials

Tan et al. (2018) report the synthesis, crystal structures, and photoluminescence properties of zinc(II) and cadmium(II) complexes based on modified 8-hydroxyquinoline ligands. The complexes exhibit strong yellow-orange luminescence, suggesting potential applications in the development of luminescent materials for optical devices (Tan, Xiaoyang, Zhan, Xiong, Lv, Pan, & Huo, 2018).

Properties

IUPAC Name |

(3,4-dimethylphenyl)-[4-(4-ethoxyphenyl)sulfonyl-6-ethylquinolin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4S/c1-5-20-8-14-26-24(16-20)28(34(31,32)23-12-10-22(11-13-23)33-6-2)25(17-29-26)27(30)21-9-7-18(3)19(4)15-21/h7-17H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEGKDXWVHWDNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2967203.png)

![2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2967212.png)

![Potassium [(2-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B2967220.png)

![5-(2,4-dichlorophenyl)-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d]isoxazole-3,3-dicarboxylic acid dimethyl ester](/img/structure/B2967222.png)

![3-[[4-Methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2967224.png)